Cas no 2229422-76-6 ((4-methyl-1H-imidazol-5-yl)methanesulfonamide)

(4-Methyl-1H-imidazol-5-yl)methanesulfonamide is a sulfonamide derivative featuring a methyl-substituted imidazole core, which confers unique reactivity and binding properties. Its structural motif makes it a valuable intermediate in medicinal chemistry, particularly for the development of enzyme inhibitors and receptor modulators. The sulfonamide group enhances solubility and bioavailability, while the imidazole ring offers potential for coordination or hydrogen bonding interactions. This compound is suitable for applications in drug discovery, where its scaffold can be leveraged to target biologically relevant pathways. High purity and well-defined synthesis routes ensure consistency for research and development purposes. Its stability under standard conditions further supports its utility in laboratory and industrial settings.
(4-methyl-1H-imidazol-5-yl)methanesulfonamide structure
2229422-76-6 structure
Product Name:(4-methyl-1H-imidazol-5-yl)methanesulfonamide
CAS No:2229422-76-6
MF:C5H9N3O2S
MW:175.208859205246
CID:5923216
PubChem ID:165635800
Update Time:2025-06-14

(4-methyl-1H-imidazol-5-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (4-methyl-1H-imidazol-5-yl)methanesulfonamide
    • EN300-1988646
    • 2229422-76-6
    • Inchi: 1S/C5H9N3O2S/c1-4-5(8-3-7-4)2-11(6,9)10/h3H,2H2,1H3,(H,7,8)(H2,6,9,10)
    • InChI Key: QSPDBHGTBUQGQN-UHFFFAOYSA-N
    • SMILES: S(CC1=C(C)NC=N1)(N)(=O)=O

Computed Properties

  • Exact Mass: 175.04154771g/mol
  • Monoisotopic Mass: 175.04154771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 97.2Ų

(4-methyl-1H-imidazol-5-yl)methanesulfonamide Pricemore >>

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Additional information on (4-methyl-1H-imidazol-5-yl)methanesulfonamide

Comprehensive Overview of (4-methyl-1H-imidazol-5-yl)methanesulfonamide (CAS No. 2229422-76-6): Properties, Applications, and Research Insights

The compound (4-methyl-1H-imidazol-5-yl)methanesulfonamide (CAS No. 2229422-76-6) is a specialized sulfonamide derivative with a unique imidazole backbone, attracting significant attention in pharmaceutical and biochemical research. Its molecular structure combines a methyl-substituted imidazole ring with a methanesulfonamide functional group, offering versatile reactivity and potential applications in drug discovery. This article delves into its properties, synthesis pathways, and emerging roles in addressing contemporary scientific challenges.

In recent years, the demand for imidazole-based compounds has surged due to their prevalence in bioactive molecules. Researchers frequently search for terms like "imidazole sulfonamide applications" or "CAS 2229422-76-6 solubility," reflecting growing interest in its physicochemical behavior. The compound’s logP value and hydrogen-bonding capacity make it a candidate for optimizing drug permeability, a hot topic in ADME (Absorption, Distribution, Metabolism, Excretion) studies. Its crystalline form and thermal stability are also under investigation for formulation development.

From a synthetic chemistry perspective, (4-methyl-1H-imidazol-5-yl)methanesulfonamide is often synthesized via nucleophilic substitution or catalytic coupling reactions. Patent literature highlights its utility as an intermediate for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, aligning with trends in precision medicine. Questions like "how to purify CAS 2229422-76-6" or "MSDS of imidazole sulfonamide derivatives" are common among chemists, emphasizing the need for detailed technical data.

The compound’s potential extends to bioconjugation and proteomics, where its sulfonamide group enables covalent labeling of biomolecules. This aligns with the rise of click chemistry and targeted protein degradation strategies. Moreover, its metal-chelating properties are explored in catalysis and material science, addressing sustainability goals in chemical manufacturing.

Regulatory and safety profiles of 2229422-76-6 are frequently queried, with users seeking "eco-toxicity data" or "REACH compliance." While not classified as hazardous, proper handling protocols are recommended. The compound’s stability under physiological pH and photodegradation kinetics are critical for long-term storage, a concern echoed in forums and academic discussions.

In conclusion, (4-methyl-1H-imidazol-5-yl)methanesulfonamide represents a multifaceted tool for modern research. Its integration into high-throughput screening libraries and structure-activity relationship (SAR) studies underscores its relevance. As the scientific community prioritizes fragment-based drug design and green chemistry, this compound’s role is poised to expand, making it a subject of enduring interest.

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